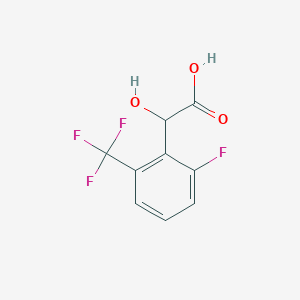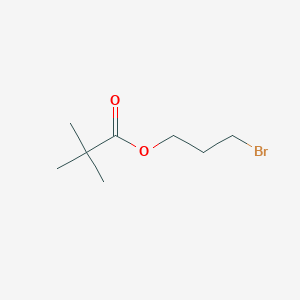![molecular formula C12H15N3 B8631775 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine](/img/structure/B8631775.png)
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine is a member of the beta-carboline family, which is a group of indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and pharmacological potential. The structure of this compound consists of a tricyclic pyridine-fused indole framework, making it a significant molecule in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure . For instance, the reaction of tryptamine with indole-3-carbonitrile followed by dehydrogenation using palladium on carbon can yield the desired beta-carboline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with neurotransmitter receptors in the brain, affecting neurological functions .
類似化合物との比較
Similar Compounds
2-Methyl-1,2,3,4-tetrahydro-beta-carboline: Similar structure but lacks the amino group.
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1,3-dicarboxylic acid: Contains additional carboxylic acid groups.
9-Methyl-beta-carboline: A synthetic derivative with neuroprotective properties
Uniqueness
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine is unique due to the presence of the amino group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and potential therapeutic applications compared to its analogs .
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-amine |
InChI |
InChI=1S/C12H15N3/c1-15-5-4-9-10-6-8(13)2-3-11(10)14-12(9)7-15/h2-3,6,14H,4-5,7,13H2,1H3 |
InChIキー |
PTEKNUKRFQOBSK-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C1)NC3=C2C=C(C=C3)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Amino-4-(isobutylamino)phenyl]ethanone](/img/structure/B8631724.png)











